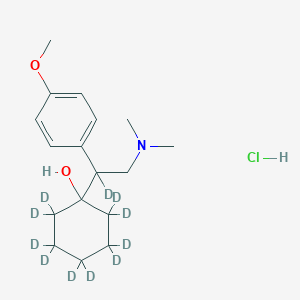
2-Amino-4-chloro-5-fluorobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-chloro-5-fluorobenzonitrile is an aromatic organic compound with a benzene ring substituted with amino, chloro, and fluorine groups. It belongs to the class of nitriles, which are organic compounds that contain the cyano (-C≡N) functional group. This compound has gained importance in various fields of research, including medicinal chemistry, material science, and biotechnology.
Métodos De Preparación
The synthesis of 2-Amino-4-chloro-5-fluorobenzonitrile can be achieved through different routes:
- Vilsmeier-Haack reaction of 2-amino-4-chloro-5-fluorobenzaldehyde with aqueous hydrocyanic acid .
Reaction of 2-amino-4-chloro-5-nitrobenzonitrile with hydrogen fluoride: followed by hydrolysis.
Reduction of 2-amino-4-chloro-5-fluoronitrobenzene: .
Análisis De Reacciones Químicas
2-Amino-4-chloro-5-fluorobenzonitrile undergoes various types of chemical reactions:
- Oxidation : This compound can be oxidized to form quinazoline-2,4(1H,3H)-diones at atmospheric pressure of CO2 in the presence of monomeric tungstate .
- Reduction : It can be reduced to form amine and halide compounds.
- Substitution : The compound can undergo substitution reactions, such as halide displacement .
Common reagents and conditions used in these reactions include hydrogen fluoride, monomeric tungstate, and reducing agents. Major products formed from these reactions include quinazoline derivatives and amine compounds .
Aplicaciones Científicas De Investigación
2-Amino-4-chloro-5-fluorobenzonitrile is used in various fields of research:
- Medicinal Chemistry : It is used in the synthesis of indole-based compounds, including indole-3-acetic acid, an essential plant growth regulator.
- Material Science : The compound is used in the development of various materials due to its unique properties.
- Biotechnology : It has applications in the synthesis of biologically active compounds.
Mecanismo De Acción
The mechanism by which 2-Amino-4-chloro-5-fluorobenzonitrile exerts its effects involves various molecular targets and pathways. For example, it can undergo tandem S(N)Ar amination-reduction mechanisms, where the reagent promotes halide displacement . This mechanism is crucial for its biological activity, including antibacterial, antifungal, and anticancer properties.
Comparación Con Compuestos Similares
2-Amino-4-chloro-5-fluorobenzonitrile can be compared with other similar compounds, such as:
- 4-Amino-2-chloro-5-fluorobenzonitrile .
- 2-Amino-5-fluorobenzonitrile .
- 5-Amino-2-fluorobenzonitrile .
These compounds share similar structural features but differ in their specific substitutions and properties. The uniqueness of this compound lies in its specific combination of amino, chloro, and fluorine groups, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H4ClFN2 |
|---|---|
Peso molecular |
170.57 g/mol |
Nombre IUPAC |
2-amino-4-chloro-5-fluorobenzonitrile |
InChI |
InChI=1S/C7H4ClFN2/c8-5-2-7(11)4(3-10)1-6(5)9/h1-2H,11H2 |
Clave InChI |
UPNQYQVHMKNYDU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1F)Cl)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[(2R)-2-hydroxy-2-[13-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]tridecanoyloxy]ethyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13448762.png)



![1,1-Dimethylethyl (1S,9S)-9-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]octahydro-10-oxo-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate](/img/structure/B13448786.png)



![[(2R,3R,5R)-4,4-difluoro-5-[2-oxo-4-[(2,2,2-trifluoroacetyl)amino]pyrimidin-1-yl]-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methoxy-(1-methyl-1H-imidazole-1,3-diium-3-yl)phosphinate](/img/structure/B13448797.png)
